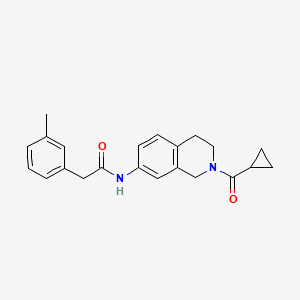

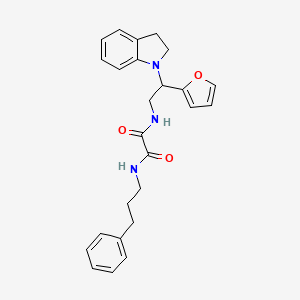

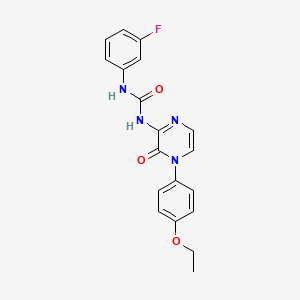

![molecular formula C13H12FN5O2 B2429034 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one CAS No. 250713-82-7](/img/structure/B2429034.png)

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one” is likely to be a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

The activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets can be directed through focused chemical modification . This has resulted in the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds structurally related to 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one have shown promising results in anticancer research. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives displayed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with some compounds revealing potent inhibitory effects (Abdellatif et al., 2014).

Synthesis and Derivative Formation

Research has focused on the synthesis of derivatives of compounds like 3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one. For example, various substituted amides and 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones were synthesized, demonstrating the versatility of this compound in creating new molecular structures (Eleev et al., 2015).

Biological Activity

Several studies have explored the biological activities of pyrazolo[3,4-d]oxazin derivatives. These activities range from antimicrobial and antifungal properties to potential antipsychotic effects. For instance, some newly synthesized compounds exhibited a moderate effect against bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related group of compounds, were found to have an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Mecanismo De Acción

The most potent cytotoxic derivatives of pyrazolo[3,4-d]pyrimidines were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances . For example, compound 12b had potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC 50 = 0.035 ± 0.012 μM .

Direcciones Futuras

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of kinase inhibitors to treat a range of diseases, including cancer . The focus is on directing the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Propiedades

IUPAC Name |

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZJYKYBJPUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)F)N)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

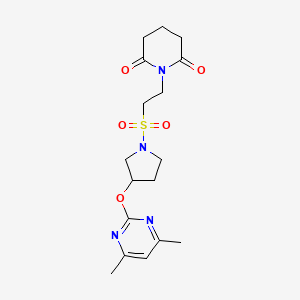

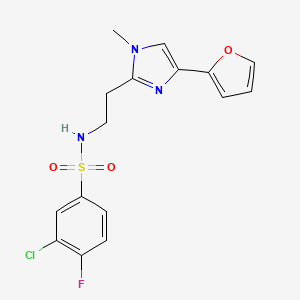

![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

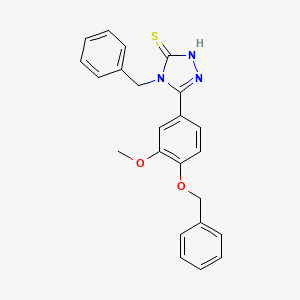

![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate](/img/structure/B2428959.png)

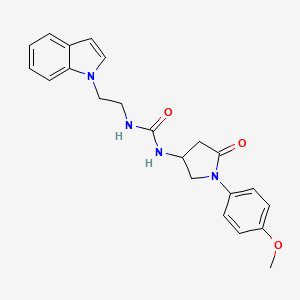

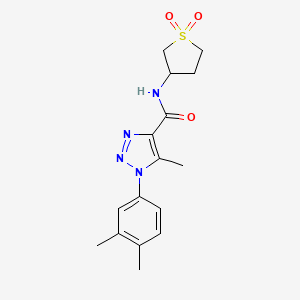

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)

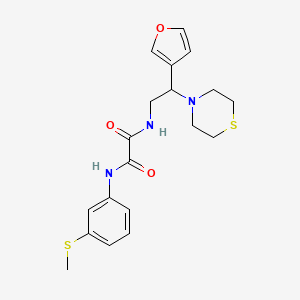

![N-(4-methoxyphenyl)-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetamide](/img/structure/B2428974.png)